4-Hydroxy-2-oxoheptanedioate

Description

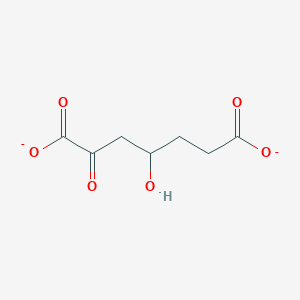

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O6-2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

4-hydroxy-2-oxoheptanedioate |

InChI |

InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13)/p-2 |

InChI Key |

HNOAJOYERZTSNK-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(CC(=O)C(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis of 4 Hydroxy 2 Oxoheptanedioate

Enzymatic Formation of 4-Hydroxy-2-oxoheptanedioate

The direct enzymatic synthesis of this compound is accomplished through a specific hydration reaction. This reaction adds a water molecule across a carbon-carbon double bond in its precursor molecule, a process catalyzed by a specialized enzyme.

2-Oxo-hept-4-ene-1,7-dioate Hydratase (HpcG, EC 4.2.1.163) Activity

The enzyme responsible for the formation of this compound is 2-Oxo-hept-4-ene-1,7-dioate Hydratase, commonly designated as HpcG. qmul.ac.uk Classified under EC number 4.2.1.163, this enzyme is a hydro-lyase. qmul.ac.uk The reaction catalyzed by HpcG involves the hydration of the double bond in (4Z)-2-oxohept-4-enedioate to produce (4S)-4-hydroxy-2-oxoheptanedioate. qmul.ac.ukebi.ac.uk

The catalytic mechanism of HpcG requires a divalent metal ion, typically Magnesium (Mg²⁺), as a cofactor. qmul.ac.uknih.govnih.gov It is believed that the reaction proceeds via an initial isomerization of the substrate to an α,β-unsaturated ketone form, which is then followed by a Michael addition of water. acs.orgnih.gov This mechanism is supported by kinetic and isotopic labeling studies. acs.org The enzyme HpcG is a member of the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govuoguelph.ca

| Attribute | Description | Reference |

|---|---|---|

| Accepted Name | 2-oxo-hept-4-ene-1,7-dioate hydratase | qmul.ac.uk |

| Systematic Name | (4S)-4-hydroxy-2-oxoheptanedioate hydro-lyase [(4Z)-2-oxohept-4-enedioate-forming] | qmul.ac.uk |

| Common Name | HpcG | qmul.ac.uk |

| EC Number | 4.2.1.163 | qmul.ac.uk |

| Cofactor | Requires Mg²⁺ | qmul.ac.uknih.gov |

| Enzyme Family | Fumarylacetoacetate hydrolase (FAH) superfamily | nih.govuoguelph.ca |

Stereochemical Outcomes of Biosynthetic Reactions

The enzymatic reaction catalyzed by HpcG is stereospecific. The hydration of (4Z)-2-oxohept-4-enedioate specifically yields the (4S)-4-hydroxy-2-oxoheptanedioate enantiomer. qmul.ac.ukebi.ac.ukrhea-db.org This stereochemical control is a hallmark of enzymatic catalysis, ensuring the production of a single, biologically active isomer for subsequent steps in the metabolic pathway. In contrast, the next enzyme in the pathway, this compound aldolase (B8822740) (HpcH/HpaI), is not stereospecific and can cleave both enantiomers of its substrate. genome.jpuniprot.org

Associated Biosynthetic Pathways and Organisms

The formation of this compound is an integral part of the homoprotocatechuate (HPC) catabolic pathway. plos.orgnih.govasm.org This pathway is one of the longest known catabolic sequences and is crucial for the degradation of aromatic compounds like 4-hydroxyphenylacetate (B1229458) (4-HPA) and L-tyrosine. nih.govnih.govdntb.gov.ua The genes encoding the enzymes of this pathway, including hpcG, are often clustered together in operons, allowing for coordinated regulation and expression. nih.govasm.org

This metabolic route has been identified in a range of bacteria, highlighting its importance in microbial metabolism. nih.gov Organisms known to possess the homoprotocatechuate pathway and the hpcG gene include:

Escherichia coli (specifically strains C and W) nih.govasm.orgasm.org

Burkholderia xenovorans plos.org

Pseudomonas putida uoguelph.canih.gov

Pseudomonas extremaustralis uniprot.org

Various Gram-positive bacteria, including species of Micrococcus and Bacillus nih.gov

| Pathway | Key Function | Example Organisms | Reference |

|---|---|---|---|

| Homoprotocatechuate (HPC) catabolic pathway | Degradation of aromatic compounds like 4-hydroxyphenylacetate | Escherichia coli, Burkholderia xenovorans, Pseudomonas putida | plos.orgnih.govasm.org |

| Tyrosine catabolism | Breakdown of the amino acid L-tyrosine via homoprotocatechuate | Micrococcus sp., Bacillus sp. | nih.gov |

Catabolism and Enzymatic Transformations of 4 Hydroxy 2 Oxoheptanedioate

4-Hydroxy-2-oxoheptanedioate Aldolase (B8822740) (EC 4.1.2.52)

This compound aldolase, also known by synonyms such as HpcH, HpaI, and HKHD aldolase, is a key enzyme in the metabolic pathway of certain aromatic compounds. uniprot.orgqmul.ac.ukgenome.jpenzyme-database.orgcreative-enzymes.commybiosource.comenzyme-database.orguniprot.org It belongs to the class of lyases, specifically the aldehyde-lyases, which are responsible for cleaving carbon-carbon bonds. genome.jpamericanchemicalsuppliers.com This enzyme is classified as a Class II aldolase, utilizing a divalent metal ion as a cofactor for its catalytic activity. nih.gov

Reversible Retro-Aldol Cleavage Mechanism

The primary function of this compound aldolase is to catalyze the reversible retro-aldol cleavage of this compound. uniprot.orgmybiosource.comuniprot.orggenome.jp This reaction involves the breaking of a carbon-carbon bond in the substrate, yielding two smaller molecules. The reversibility of this reaction means the enzyme can also catalyze the condensation of the products to form the original substrate. qmul.ac.ukgenome.jpcreative-enzymes.com The aldol (B89426) addition reaction follows a rapid equilibrium random order mechanism. uniprot.org

Reaction Products: Pyruvate (B1213749) and Succinate (B1194679) Semialdehyde

The cleavage of this compound by this aldolase results in the formation of two key products: pyruvate and succinate semialdehyde. uniprot.orgqmul.ac.ukgenome.jpenzyme-database.orgcreative-enzymes.comenzyme-database.orguniprot.orggenome.jp This reaction is a crucial step in the degradation pathway of compounds like 4-hydroxyphenylacetate (B1229458) in organisms such as Escherichia coli. uniprot.org

Substrate Versatility and Alternative Substrate Utilization

This compound aldolase exhibits a degree of substrate versatility. Besides its primary substrate, it can also catalyze the aldol cleavage of other similar molecules, including 4-hydroxy-2-oxopentanoate (B1241807) and 4-hydroxy-2-oxohexanoate (B1245416). uniprot.orgqmul.ac.ukgenome.jpcreative-enzymes.com In the reverse condensation reaction, the enzyme can utilize a variety of aldehyde acceptors, ranging from two to five carbons in length, and can also use 2-oxobutanoate (B1229078) as a donor molecule, albeit with lower efficiency. uniprot.orgqmul.ac.ukgenome.jp

Stereochemical Considerations in Cleavage and Condensation Reactions

An interesting aspect of the enzyme from Escherichia coli is its lack of stereospecificity in the aldol addition reaction, which results in the production of a racemic mixture of (4R)- and (4S)-hydroxy-2-oxoheptanedioate. qmul.ac.ukgenome.jpcreative-enzymes.comamericanchemicalsuppliers.com This means it can cleave both enantiomers of the substrate. uniprot.org However, studies on a similar enzyme from Acinetobacter baumannii (AbHpaI) have shown a high degree of stereoselectivity, preferentially cleaving the (4R) isomer of certain substrates and specifically forming the (4R) product in condensation reactions. pdbj.orgrcsb.org

Enzyme Cofactor Requirements and Metal Ion Dependencies

As a Class II aldolase, the activity of this compound aldolase is dependent on the presence of divalent metal cations. uniprot.orgnih.gov The enzyme binds one divalent metal cation per subunit. uniprot.orguniprot.org The highest activity is observed with Cobalt (Co²⁺) and Manganese (Mn²⁺). uniprot.orgqmul.ac.ukgenome.jpenzyme-database.orgcreative-enzymes.comamericanchemicalsuppliers.com However, it can also utilize other metal ions such as Zinc (Zn²⁺), Iron (Fe²⁺), and Magnesium (Mg²⁺). uniprot.orgnih.gov In some organisms, like Acinetobacter baumannii, Zinc is the native cofactor and contributes to high thermostability. rcsb.org The presence of these metal ions is crucial for the catalytic mechanism. nih.gov

Table 1: Metal Ion Cofactors for this compound Aldolase

| Metal Ion | Role/Activity |

|---|---|

| Co²⁺ | High catalytic activity. uniprot.orgqmul.ac.ukgenome.jpcreative-enzymes.com |

| Mn²⁺ | High catalytic activity. uniprot.orgqmul.ac.ukgenome.jpcreative-enzymes.com |

| Zn²⁺ | Can be utilized; native cofactor in some species, providing high thermostability. uniprot.orgrcsb.org |

| Fe²⁺ | Can be utilized. uniprot.org |

| Mg²⁺ | Can be utilized. uniprot.org |

Catalytic Mechanism and Active Site Residues

The catalytic mechanism of Class II aldolases, like this compound aldolase, involves the metal cofactor stabilizing an enolate intermediate. nih.gov In the related 4-hydroxy-2-oxovalerate aldolase, a histidine residue is proposed to initiate the reaction by abstracting a proton, leading to the cleavage of the C3-C4 bond. ebi.ac.uk The resulting negative charge is stabilized by the metal ion. ebi.ac.uk In the case of the Acinetobacter baumannii enzyme, crystallographic data indicates that the metal cofactor forms an octahedral geometry with specific amino acid residues, pyruvate, and water molecules. rcsb.org Key residues involved in catalysis in this homolog include Glu151 and Asp177, which coordinate with the metal ion, and Arg72, which plays a role in determining stereoselectivity. pdbj.orgrcsb.org While the specific active site residues for the E. coli this compound aldolase are not fully detailed in the provided context, the general mechanism for this enzyme class points to the critical role of metal-coordinating residues and a basic residue for proton abstraction.

Class II Aldolase Mechanisms and Metal Ion Coordination

This compound aldolase (HpcH/HpaI) is a Class II, or metal-dependent, aldolase. researchgate.netnih.gov Unlike Class I aldolases that form a Schiff base intermediate with the substrate, Class II aldolases utilize a divalent metal ion as a cofactor to polarize the substrate's carbonyl group and stabilize the resulting enolate intermediate during catalysis. nih.gov The mechanism proceeds through a two-step general acid/base process involving a pyruvate enolate intermediate. plos.org

The enzyme's activity is critically dependent on the presence of divalent metal ions. qmul.ac.uk The metal ion, typically coordinated in an octahedral geometry, binds to the pyruvate substrate (or the pyruvyl moiety of the full substrate) via its C1 carboxylate and C2 carbonyl groups. researchgate.netnih.gov This coordination facilitates the C-C bond cleavage. While several divalent cations can function as cofactors, the enzyme exhibits the highest activity with cobalt (Co²⁺) and manganese (Mn²⁺). uniprot.orgresearchgate.net Other ions like magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺) can also support activity. uniprot.orgresearchgate.net The specific metal ion can influence not only the reaction rate but also the enzyme's stability and stereoselectivity. nih.gov For instance, the HpaI from Acinetobacter baumannii (AbHpaI) uses Zn²⁺ as its native cofactor, which yields exceptional thermal stability. nih.gov

| Metal Ion | Role | Coordination Geometry | Notes |

|---|---|---|---|

| Co²⁺ | Required for maximal activity. uniprot.orgresearchgate.net | Octahedral nih.gov | One of the most effective cofactors. |

| Mn²⁺ | Required for maximal activity. uniprot.orgresearchgate.net | Octahedral nih.gov | One of the most effective cofactors. |

| Mg²⁺ | Supports activity. uniprot.orgresearchgate.net | Octahedral nih.gov | Commonly used in structural studies. nih.gov |

| Zn²⁺ | Supports activity; native cofactor in some species (e.g., A. baumannii). uniprot.orgnih.gov | Octahedral nih.gov | Confers high thermal and solvent stability to AbHpaI. nih.gov |

| Fe²⁺ | Supports activity. uniprot.org | Octahedral (presumed) | Less commonly cited but functional. |

Key Catalytic Residues and Functional Roles

Structural and site-directed mutagenesis studies of HpcH/HpaI from E. coli have identified several key amino acid residues essential for catalysis. researchgate.netnih.gov The active site architecture positions these residues to work in concert with the coordinated metal ion.

The primary catalytic residues are a histidine and an arginine. researchgate.netnih.gov

Histidine 45 (His45) : This residue acts as the catalytic base. researchgate.netnih.gov It initiates the retro-aldol reaction by abstracting a proton from the C4-hydroxyl group of the this compound substrate. This deprotonation is thought to be assisted by a metal-bound water molecule and facilitates the subsequent C-C bond cleavage. researchgate.net

Arginine 70 (Arg70) : This residue is crucial for substrate binding and stabilization of the negatively charged enolate intermediate formed after bond cleavage. researchgate.netnih.gov Its position in the active site helps ensure substrate specificity and the proper orientation for the reaction. nih.gov

Other residues, such as Glu151 and Asp177 in the A. baumannii enzyme, are involved in coordinating the metal ion cofactor within the active site, anchoring it in the correct position to interact with the substrate. nih.gov

| Residue | Functional Role | Mechanism Step |

|---|---|---|

| His45 | Catalytic base. researchgate.netnih.gov | Deprotonates the substrate's C4-hydroxyl group to initiate cleavage. researchgate.net |

| Arg70 | Substrate binding and intermediate stabilization. researchgate.netnih.gov | Stabilizes the pyruvate enolate intermediate. nih.gov |

| Metal-bound Water | Assists in catalysis. researchgate.net | Aids His45 in deprotonation and may act as the proton donor in the reverse (condensation) reaction. researchgate.net |

Related Enzymatic Activities and Comparative Analysis

Human 4-Hydroxy-2-oxoglutarate Aldolase (HOGA/HOGA1) Analogies

An analogous reaction in humans is catalyzed by 4-hydroxy-2-oxoglutarate aldolase (HOGA1) (EC 4.1.3.16), a mitochondrial enzyme primarily found in the liver and kidney. nih.govmedlineplus.gov HOGA1 is a key enzyme in the degradation pathway of the amino acid hydroxyproline, where it cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate (B1226380). wikipedia.orgwikipedia.orgplos.org Deficiencies in HOGA1 lead to the genetic disorder primary hyperoxaluria type III, characterized by an overproduction of oxalate. medlineplus.govwikipedia.orggenecards.org

Despite catalyzing a similar retro-aldol cleavage of a 4-hydroxy-2-oxoacid, HOGA1 is mechanistically distinct from the bacterial HpcH/HpaI. HOGA1 is a Class I aldolase , which does not depend on a metal ion cofactor. genecards.orgmaayanlab.cloud Instead, it utilizes a conserved lysine (B10760008) residue (Lys196) in its active site to form a covalent Schiff base intermediate with the keto group of the substrate. plos.orgportlandpress.com This intermediate acts as an electron sink, facilitating the C-C bond cleavage. Therefore, the analogy between HpcH and HOGA1 is based on substrate similarity and the type of reaction catalyzed (retro-aldol cleavage), but not on the underlying chemical mechanism.

| Feature | This compound Aldolase (HpcH/HpaI) | Human 4-hydroxy-2-oxoglutarate Aldolase (HOGA1) |

|---|---|---|

| Enzyme Class | Class II Aldolase researchgate.netnih.gov | Class I Aldolase genecards.orgmaayanlab.cloud |

| Mechanism | Divalent metal ion-dependent catalysis. nih.gov | Schiff base formation via an active site lysine. plos.orgportlandpress.com |

| Substrate | This compound qmul.ac.uk | 4-Hydroxy-2-oxoglutarate wikipedia.org |

| Products | Pyruvate + Succinate semialdehyde qmul.ac.uk | Pyruvate + Glyoxylate wikipedia.orgplos.org |

| Organism/Location | Bacterial (e.g., E. coli, A. baumannii). uniprot.orgnih.gov | Human (mitochondrial). medlineplus.govwikipedia.org |

| Associated Disease | None (part of bacterial catabolism). | Primary Hyperoxaluria Type III (loss of function). medlineplus.govwikipedia.org |

Other Aldolases with Overlapping Substrate Specificities

The HpcH/HpaI aldolase from E. coli demonstrates a degree of substrate promiscuity. qmul.ac.ukuniprot.org In addition to its primary substrate, it can catalyze the aldol cleavage of other 4-hydroxy-2-oxoacids, including 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate . qmul.ac.ukamericanchemicalsuppliers.com It can also utilize 2-oxobutanoate as a donor in the reverse condensation reaction, albeit with lower efficiency than pyruvate. qmul.ac.uk

Other distinct aldolases also show overlapping substrate specificities:

4-hydroxy-2-oxovalerate aldolase (BphI/DmpG) (EC 4.1.3.39): This Class II aldolase is involved in the degradation pathways of biphenyl (B1667301) and phenol (B47542) compounds. wikipedia.org It efficiently cleaves 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate. wikipedia.orguniprot.org Notably, it can also cleave 4-hydroxy-2-oxoheptanoate, the substrate for HpcH, although its catalytic efficiency for this reaction is about 10-fold lower. uniprot.org

4-hydroxy-4-methyl-2-oxoglutarate aldolase (HMG/CHA aldolase) (EC 4.1.3.17): This is another Class II pyruvate aldolase found in the degradation pathways of protocatechuate and gallate. plos.orgamericanchemicalsuppliers.com It cleaves substrates that have a carboxylate substitution at the C4 position, but its structural fold is distinct from that of HpcH/HpaI. plos.org The enzyme from Pseudomonas ochraceae can also cleave 4-hydroxy-2-oxoglutarate, the substrate for HOGA1. americanchemicalsuppliers.com

| Enzyme (Common Name) | EC Number | Primary Substrate(s) | Overlapping Substrates |

|---|---|---|---|

| This compound aldolase (HpcH/HpaI) | 4.1.2.52 qmul.ac.uk | This compound qmul.ac.uk | 4-hydroxy-2-oxopentanoate, 4-hydroxy-2-oxohexanoate. qmul.ac.ukamericanchemicalsuppliers.com |

| 4-hydroxy-2-oxovalerate aldolase (BphI/DmpG) | 4.1.3.39 wikipedia.org | 4-hydroxy-2-oxopentanoate, 4-hydroxy-2-oxohexanoate. wikipedia.orguniprot.org | 4-hydroxy-2-oxoheptanoate (low efficiency). uniprot.org |

| Human 4-hydroxy-2-oxoglutarate aldolase (HOGA1) | 4.1.3.16 wikipedia.org | 4-Hydroxy-2-oxoglutarate wikipedia.org | Also exhibits oxaloacetate decarboxylase activity. portlandpress.com |

| 4-hydroxy-4-methyl-2-oxoglutarate aldolase (HMG/CHA aldolase) | 4.1.3.17 americanchemicalsuppliers.com | 4-hydroxy-4-methyl-2-oxoglutarate, 4-carboxy-4-hydroxy-2-oxoadipate. plos.org | 4-hydroxy-2-oxoglutarate (in some species). americanchemicalsuppliers.com |

Metabolic Pathways Involving 4 Hydroxy 2 Oxoheptanedioate

Role in Aromatic Compound Catabolism

The breakdown of aromatic compounds is a vital component of the carbon cycle, and microorganisms have evolved intricate pathways to utilize these molecules as carbon and energy sources. 4-Hydroxy-2-oxoheptanedioate is a central intermediate in the degradation of 4-hydroxyphenylacetate (B1229458), a common derivative of aromatic amino acid metabolism and lignin (B12514952) decomposition.

The catabolism of 4-hydroxyphenylacetate in many bacteria proceeds via the homoprotocatechuate pathway, which ultimately funnels into central metabolism. Within this pathway, this compound emerges as a key, albeit transient, molecule. The formation and breakdown of this compound involve two specific enzymatic steps:

Formation: The precursor to this compound is (4Z)-2-oxohept-4-enedioate. The enzyme 2-oxo-hept-4-ene-1,7-dioate hydratase, also known as HpcG, catalyzes the hydration of the double bond in (4Z)-2-oxohept-4-enedioate to form (4S)-4-hydroxy-2-oxoheptanedioate. ebi.ac.ukqmul.ac.uk This reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor. qmul.ac.ukgenome.jp

Cleavage: The newly formed this compound is then immediately acted upon by a class II aldolase (B8822740), this compound aldolase (also referred to as HpcH or HpaI). uniprot.orgqmul.ac.uk This enzyme catalyzes a retro-aldol cleavage, breaking the seven-carbon chain of this compound into two smaller, metabolically versatile molecules: pyruvate (B1213749) and succinate (B1194679) semialdehyde. uniprot.orgqmul.ac.ukgenome.jp This cleavage is a crucial step, as it converts the complex aromatic-derived intermediate into compounds that can readily enter central metabolic pathways. string-db.org

The key enzymes involved in the metabolism of this compound are detailed in the table below.

| Enzyme Name | EC Number | Reaction Catalyzed | Organism Example |

| 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG) | 4.2.1.163 | (4Z)-2-oxohept-4-enedioate + H₂O → (4S)-4-hydroxy-2-oxoheptanedioate | Escherichia coli |

| This compound aldolase (HpcH/HpaI) | 4.1.2.52 | This compound → Pyruvate + Succinate semialdehyde | Escherichia coli |

The 4-hydroxyphenylacetate degradation pathway featuring this compound has been extensively studied in the bacterium Escherichia coli. genome.jpuniprot.orgexpasy.org In E. coli C, the genes encoding the enzymes for this pathway, including hpcG and hpcH, are often found clustered together in an operon, indicating a coordinated regulation of this catabolic route. ebi.ac.uk The HpcH aldolase in E. coli is a metalloenzyme that requires a divalent metal cation like Co²⁺ or Mn²⁺ for its activity and is capable of cleaving both the (4R) and (4S) enantiomers of its substrate. qmul.ac.ukgenome.jpenzyme-database.org

While this pathway is well-documented in E. coli, it is not exclusive to this organism. Homologous pathways and enzymes are found in other bacteria, including various species of Shigella uniprot.orguniprot.org and Pseudomonas. Pseudomonas aeruginosa, a metabolically versatile bacterium, is known for its ability to degrade a wide array of aromatic compounds. nih.gov It utilizes pathways for aromatic catabolism that can generate intermediates similar to those seen in E. coli. While P. aeruginosa also produces a class of aromatic signaling molecules called 4-hydroxy-2-alkylquinolines (HAQs) nih.govwikipedia.org, the direct involvement of this compound in HAQ biosynthesis has not been established. Instead, its role in Pseudomonas is primarily associated with the catabolism of compounds like 4-hydroxyphenylacetate, funneling carbon into central metabolism.

The 4-Hydroxyphenylacetate Degradation Pathway[6],[7],[8],[1],[2],[3],[10],[16],

Involvement in Amino Acid Metabolism

The metabolic role of this compound extends beyond the simple breakdown of environmental aromatic compounds, showing clear connections to the metabolism of amino acids.

The link between this compound and amino acid metabolism is most evident in the catabolism of tyrosine. genome.jp Tyrosine, an aromatic amino acid, can be degraded through various routes in microorganisms. One of these routes involves the conversion of tyrosine to 4-hydroxyphenylacetate. Once formed, 4-hydroxyphenylacetate enters the degradation pathway described previously, leading to the production of this compound as an intermediate. kegg.jpkegg.jp Therefore, the 4-hydroxyphenylacetate pathway serves as a downstream module for tyrosine degradation, connecting the breakdown of a primary building block of proteins to the central carbon metabolism via the cleavage of this compound.

The metabolic significance of this compound is further highlighted by the fate of its breakdown products. The cleavage of this compound yields pyruvate and succinate semialdehyde, both of which are key entry points into central metabolic cycles. genome.jp

Pyruvate is a central metabolite that can be converted to acetyl-CoA and enter the Citrate (TCA) Cycle for energy production, or it can be used as a precursor for gluconeogenesis and the synthesis of several amino acids.

Succinate semialdehyde is an intermediate in the metabolism of dicarboxylic acids. wikipedia.org It can be readily oxidized to succinate, another key intermediate of the TCA cycle.

This connection places the catabolism of 4-hydroxyphenylacetate, and by extension tyrosine, directly in communication with the glyoxylate (B1226380) and dicarboxylate metabolic networks. frontiersin.orgwikipedia.org These networks are crucial for the assimilation of two-carbon compounds and for replenishing TCA cycle intermediates, especially under conditions where glucose is scarce.

Interplay with Tyrosine Metabolism Pathways[5],[18],[19],

Broader Metabolic Network Integration

The role of this compound exemplifies the integrated nature of metabolic pathways. The degradation of this single compound serves as a bridge between the specialized catabolism of aromatic molecules and the core metabolic machinery of the cell. The products of its cleavage, pyruvate and succinate semialdehyde, are not simply waste products but are valuable metabolites that fuel the TCA cycle, support energy production, and provide building blocks for biosynthesis. This integration allows organisms like E. coli and P. aeruginosa to efficiently utilize diverse and complex carbon sources from their environment, demonstrating remarkable metabolic flexibility.

Regulation of 4 Hydroxy 2 Oxoheptanedioate Metabolism

Genetic Regulation of Enzyme Expression

The production of enzymes that metabolize 4-hydroxy-2-oxoheptanedioate, such as this compound aldolase (B8822740) (EC 4.1.2.52), is tightly controlled through genetic regulation. This control dictates the amount of enzyme present in the cell at any given time.

The expression of genes encoding enzymes for this compound metabolism is often managed by specific transcriptional regulators. These proteins can bind to DNA and either activate or repress the transcription of adjacent genes in response to the presence or absence of specific molecules.

In many bacteria, the genes for the catabolism of aromatic compounds, which lead to the formation of this compound, are clustered together in operons. The genes hpcH and hpaI are known to encode this compound aldolase. kegg.jpkegg.jp The regulation of these gene clusters can be complex. For instance, in the context of related degradation pathways, transcriptional regulation is sometimes maintained by gene products like PcaQ, which controls the protocatechuate branch of the pathway. nih.gov In organisms like Halopiger salifodinae, which possesses a this compound aldolase, a transcriptional regulator from the IclR family has been identified, suggesting its role in controlling the expression of enzymes in this pathway. string-db.org These regulators ensure that the enzymes are synthesized only when their substrates are available, preventing wasteful protein production.

Organisms adjust their metabolic processes in response to changing environmental conditions, a process reflected in the differential expression of metabolic genes. The gene encoding this compound aldolase is a clear example of this adaptive regulation.

Light Conditions in Cerrena unicolor : The white-rot fungus Cerrena unicolor modifies its gene expression in response to different lighting conditions. Research has shown that when the fungus is grown in the presence of white light, there is a notable down-regulation of the gene encoding this compound aldolase. mdpi.com This suggests that the metabolic pathway involving this enzyme is less active under these specific light conditions, as part of a broader reconfiguration of the fungus's primary metabolism. mdpi.com

Nutritional Stress in Trypanosoma cruzi : The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, undergoes significant changes as it transitions between life cycle stages, a process often driven by nutritional stress. tandfonline.com During the transformation from the non-infective epimastigote to the infective metacyclic trypomastigote (metacyclogenesis), the parasite's energy metabolism is substantially remodeled. tandfonline.com Transcriptomic analyses have revealed that the gene for this compound aldolase is significantly downregulated in the metacyclic trypomastigote stage. tandfonline.comlshtm.ac.uk This change is part of a larger downregulation of pathways like glycolysis and the Krebs cycle, reflecting the parasite's adaptation to different nutritional environments and requirements in its host. tandfonline.com

| Organism | Environmental Cue | Observed Change in Gene Expression | Reference |

|---|---|---|---|

| Cerrena unicolor | White Light Conditions | Down-regulated | mdpi.com |

| Trypanosoma cruzi | Nutritional Stress (Metacyclogenesis) | Down-regulated | tandfonline.comlshtm.ac.uk |

Transcriptional Control Mechanisms[21],

Allosteric Regulation and Enzyme Activity Modulation

Beyond genetic control, the activity of existing enzymes is directly regulated, allowing for rapid metabolic adjustments. This is achieved through allosteric regulation and other factors that influence catalytic performance.

Competitive inhibition is a key mechanism for regulating enzyme activity, where a molecule structurally similar to the substrate competes for binding to the enzyme's active site. savemyexams.comlibretexts.org This form of regulation is immediate and reversible.

Oxalate : The enzyme this compound aldolase from Escherichia coli is competitively inhibited by oxalate. uniprot.org Oxalate's structure allows it to bind to the active site, blocking the entry of the actual substrate and thus pausing the enzyme's catalytic activity. uniprot.org

Pyruvate (B1213749) : Pyruvate, a product of the reaction catalyzed by this compound aldolase, can also act as a feedback inhibitor. enzyme-database.org In the related human enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), pyruvate has been shown to be a competitive inhibitor with a micromolar inhibition constant, suggesting it can regulate the enzyme's activity in vivo. nih.gov This mechanism allows the cell to slow down a pathway when its end-product accumulates.

The rate at which an enzyme converts substrate to product is its catalytic efficiency, which can be influenced by several factors. catalysis.blogmeckey.com

Cofactors : The activity of this compound aldolase is dependent on divalent metal cations. The enzyme from E. coli shows the highest activity with Cobalt (Co²⁺) and Manganese (Mn²⁺), although it can also function with Zinc (Zn²⁺), Iron (Fe²⁺), and Magnesium (Mg²⁺). uniprot.org The presence and concentration of these cofactors are crucial for optimal enzyme function.

Substrate and Inhibitor Binding : The efficiency of an enzyme is often described by its kinetic parameters, Kₘ (the substrate concentration at half-maximal velocity) and k꜀ₐₜ (the turnover number). Studies on related enzymes, such as human HOGA1, demonstrate how mutations in active site residues can significantly alter these parameters. nih.gov For example, mutating key amino acids can lead to a drastic loss in catalytic efficiency by increasing the Kₘ (reducing substrate binding affinity) or decreasing the k꜀ₐₜ. nih.gov This highlights how the precise architecture of the active site is tuned for efficient catalysis.

| Enzyme | Substrate/Inhibitor | Kinetic Parameter (Kₘ or Kᵢ) | Note | Reference |

|---|---|---|---|---|

| E. coli this compound aldolase | 4-hydroxy-2-ketopentanoate | Kₘ = 0.38 mM | Demonstrates substrate binding affinity. | uniprot.org |

| E. coli this compound aldolase | Oxalate | N/A | Acts as a competitive inhibitor. | uniprot.org |

| Human 4-hydroxy-2-oxoglutarate aldolase (hHOGA1) | Pyruvate | Kᵢ in the micromolar range | Acts as a competitive inhibitor. | nih.gov |

Structural Biology and Mechanistic Insights of Enzymes Interacting with 4 Hydroxy 2 Oxoheptanedioate

High-Resolution Structural Elucidations

High-resolution X-ray crystallography has been instrumental in unraveling the three-dimensional structures of aldolases that act on 4-hydroxy-2-oxoheptanedioate, providing a window into their function at the atomic level.

Apo and Ligand-Bound Forms of Aldolases

The crystal structures of these aldolases have been determined in both their apo (unbound) and ligand-bound states. For instance, the crystal structure of 4-hydroxy-2-oxo-heptane-1,7-dioate aldolase (B8822740) (HpcH) from Escherichia coli has been solved in its apo form to a resolution of 1.6 Å and in a complex with magnesium and the substrate analog oxamate (B1226882) to 2.0 Å. researchgate.net Similarly, a comprehensive study on the HpaI aldolase from Acinetobacter baumannii (AbHpaI) yielded eleven crystal structures, including the apoenzyme and various complexes with divalent metal ions (M²⁺) and ligands, at resolutions between 1.85 and 2.0 Å. nih.govrcsb.org

These structures reveal a common (α/β)₈ TIM barrel fold, a conserved structural motif among this class of enzymes. researchgate.net The binding of the substrate or its analogs induces conformational changes in the active site, facilitating catalysis. In the ligand-bound structures of AbHpaI, the metal cofactor, essential for activity, is coordinated in an octahedral geometry by specific amino acid residues (Glu151 and Asp177), a pyruvate (B1213749) molecule, and water molecules. nih.govrcsb.org The determination of both apo and ligand-bound structures is crucial for understanding the dynamic process of substrate binding and the induced fit mechanism that ensures catalytic efficiency.

| Enzyme | Organism | Form | Resolution (Å) | PDB ID |

| HpcH | Escherichia coli | Apo | 1.6 | Not specified |

| HpcH | Escherichia coli | Mg²⁺ and Oxamate bound | 2.0 | Not specified |

| AbHpaI | Acinetobacter baumannii | Apo & Ligand-bound | 1.85 - 2.0 | 7ET8, 7ET9, etc. rcsb.org |

| HpcH/HpaI | Desulfitobacterium hafniense | --- | Not specified | 3qz6 pdbj.org |

Structural Comparison of Homologous Enzymes (e.g., HpcH, AbHpaI)

For example, while both enzymes catalyze the reversible aldol (B89426) cleavage of this compound, AbHpaI exhibits a notable preference for the (4R)-stereoisomer of its substrates and displays higher thermostability, particularly when bound to Zn²⁺. nih.govrcsb.org Structural alignments reveal differences in the loops surrounding the active site, which can influence substrate access and positioning. Furthermore, the identity and coordination of the catalytic metal ion can differ, impacting the enzyme's catalytic efficiency and stereochemical control. While many HpaI homologs utilize Mg²⁺ or Mn²⁺, AbHpaI can effectively use Zn²⁺ as a cofactor, which contributes to its enhanced stability. researchgate.netnih.gov

Subunit Oligomerization and Quaternary Structure

The functional forms of these aldolases are typically oligomeric, meaning they are composed of multiple protein subunits. wikipedia.org This quaternary structure is crucial for their stability and catalytic activity. plos.orgbiorxiv.org

HpcH from E. coli and its homolog EcHpaI exist as hexamers, specifically a dimer of trimers. researchgate.net Similarly, AbHpaI from Acinetobacter baumannii also forms a hexameric structure described as a dimer of trimers. nih.gov The crystal structure of the R70A variant of HpaI confirmed this trimer of dimers quaternary structure. researchgate.net The subunits within the trimer are tightly associated, and the two trimers then dimerize to form the functional hexamer. This arrangement creates a complex network of interactions at the subunit interfaces, which can be extensive and involve secondary structural elements. researchgate.net

In some cases, specific ions can play a role in stabilizing these interfaces. For instance, in AbHpaI, Ca²⁺ has been observed to bind at the trimer interface through interactions with Asp51. researchgate.netrcsb.org The oligomeric state can also influence the dynamics of the enzyme, with the quaternary arrangement controlling the collective motions of the subunits, which is important for ligand binding and allosteric regulation. plos.org

| Enzyme | Organism | Quaternary Structure |

| HpcH/EcHpaI | Escherichia coli | Hexamer (Dimer of trimers) researchgate.net |

| AbHpaI | Acinetobacter baumannii | Hexamer (Dimer of trimers) nih.gov |

| LigK | Sphingomonas paucimobilis | Hexamer nih.gov |

Specific Residue Interactions and Substrate Recognition

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.org In the aldolases that process this compound, the active site is a pocket lined with specific amino acid residues that play critical roles in binding the substrate and catalyzing its cleavage. wikipedia.orgnih.gov

Crystal structures of HpaI in complex with its substrate have revealed the key interactions. nih.gov The substrate binds in a manner where its C1-carboxylate and C2-carbonyl oxygens form bidentate interactions with the essential divalent metal ion. nih.gov A crucial residue, Arginine 70 (in EcHpaI), plays a multifaceted role by interacting with multiple parts of the substrate, including the C2 oxygen, the C4 hydroxyl group, and the C1 oxygen of the aldehyde product. nih.gov This arginine residue is also responsible for stabilizing the negatively charged enolate intermediate formed during the reaction. researchgate.netnih.gov

Site-directed mutagenesis studies have confirmed the importance of these residues. For example, mutating Arg70 to Alanine (B10760859) in EcHpaI leads to a loss of aldol cleavage ability and a significant decrease in the enzyme's affinity for the pyruvate enolate analog, oxalate. nih.gov In HpcH, His45 and Arg70 have been implicated in catalysis through mutagenesis studies. researchgate.net The binding pocket for the aldehyde portion of the substrate is generally capacious and lined with hydrophobic residues, which accounts for the ability of some of these enzymes to accommodate a range of aldehyde substrates. nih.gov

Molecular Basis of Stereoselectivity and Substrate Channeling

While some aldolases in this family, like HpcH from E. coli, are not stereospecific, others exhibit a high degree of stereoselectivity. uniprot.org AbHpaI, for instance, preferentially cleaves (4R)-configured substrates and, in the reverse condensation reaction, specifically forms the (4R)-product. nih.govrcsb.org

The molecular basis for this stereoselectivity lies in the precise positioning of the substrate within the active site, which is dictated by specific amino acid residues. In AbHpaI, Arg72 has been identified as a key determinant of its stereospecificity, particularly when Zn²⁺ is the bound metal ion. researchgate.netrcsb.org This residue helps to orient the substrate in a way that favors the formation or cleavage of a specific stereoisomer. The lack of stereospecificity in enzymes like EcHpaI is attributed to a broader active site that allows for multiple binding modes of the substrate. nih.gov

Advanced Research Methodologies and Applications

Recombinant Expression and Protein Engineering for Enzyme Studies

The detailed characterization of enzymes that metabolize 4-hydroxy-2-oxoheptanedioate and its analogs, such as 4-hydroxy-2-oxovalerate aldolase (B8822740), has been made possible through recombinant expression systems. nih.govresearchgate.net Genes encoding these enzymes, often found in bacterial species like Pseudomonas and Rhodococcus, are cloned into host organisms such as Escherichia coli to produce large quantities of purified protein for structural and functional analysis. researchgate.netresearchgate.net For instance, enzymes from the catechol meta-cleavage pathway have been recombinantly expressed to study their role in the degradation of pollutants and to enable their structural characterization. nih.gov

Protein engineering has emerged as a powerful tool to probe enzyme function and expand its utility. By making specific changes to the amino acid sequence, researchers can alter an enzyme's properties. For example, modifying the active site of an aldolase by replacing specific residues (e.g., Tyr-290 to phenylalanine and Leu-89 to tryptophan) led to a reversal of its stereochemical preference, highlighting the molecular determinants of substrate recognition. Such engineered enzymes are valuable not only for mechanistic studies but also for creating novel biocatalysts for the synthesis of valuable chemicals. nih.gov The ability to rationally design or use directed evolution to modify these aldolases opens up possibilities for producing a wide range of chiral compounds. researchgate.net

Kinetic and Mechanistic Investigations through Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for dissecting the catalytic mechanisms of enzymes involved with this compound. By systematically replacing specific amino acid residues in the enzyme's active site, scientists can determine their role in substrate binding, catalysis, and product release. researchgate.net

Studies on 4-hydroxy-2-ketovalerate aldolase (a close analog-metabolizing enzyme) have identified several key residues. For example, a conserved histidine (His-21) has been proposed to act as the catalytic base that initiates the reaction by deprotonating the substrate's hydroxyl group. ebi.ac.ukacs.org Replacing this histidine with alanine (B10760859) was shown to decrease the catalytic rate significantly. acs.org Another critical residue, a tyrosine (Tyr-291), is thought to protonate the enolate intermediate to form the final pyruvate (B1213749) product and may also play a role in controlling access to the substrate-channeling tunnel. ebi.ac.uknih.gov

Further mutagenesis studies have explored the function of the substrate tunnel in bifunctional aldolase-dehydrogenase complexes. Variants such as BphI G322F and G323F were found to block the channeling of the aldehyde intermediate, confirming the tunnel's importance. Conversely, mutating Asn-170 in the associated dehydrogenase subunit (BphJ) did not significantly affect channeling, disproving a prior hypothesis about its role in opening the tunnel exit. These precise modifications provide invaluable insights into the enzyme's structure-function relationship, including the allosteric communication between the two active sites. pnas.org

Spectroscopic and Biophysical Approaches for Enzyme Characterization

A variety of spectroscopic and biophysical methods are employed to characterize the enzymes that process this compound and its analogs, providing detailed information on their structure, dynamics, and interactions.

X-ray crystallography has been particularly instrumental. The crystal structure of the bifunctional DmpFG enzyme complex from Pseudomonas sp. CF600, which contains the 4-hydroxy-2-ketovalerate aldolase (DmpG), was solved to a high resolution of 1.7 Å. pnas.orgnih.govresearchgate.net This structural analysis provided the first direct evidence of a 29 Å-long, sequestered tunnel connecting the aldolase active site with the dehydrogenase active site. pnas.orgnih.gov This tunnel is crucial for channeling the reactive and volatile acetaldehyde (B116499) intermediate, preventing its release into the cell and protecting the cell from its toxicity. ebi.ac.uknih.govnih.gov The crystallographic data also revealed key structural features, such as the enzyme's TIM-barrel fold and the metal ion cofactor in the active site. ebi.ac.uk

| Parameter | Value |

|---|---|

| PDB Code | 1NVM |

| Resolution | 1.7 Å |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | 102.0 Å, 140.7 Å, 191.3 Å |

| Molecular Mass | 71 kDa |

| Key Structural Feature | 29 Å-long inter-subunit tunnel |

Mass spectrometry (MS) is used to identify and quantify intermediates in metabolic pathways. In studies of fluoranthene (B47539) degradation by Pseudomonas aeruginosa, MS was used to identify various intermediate metabolites, confirming the activity of pathways involving enzymes like this compound aldolase. frontiersin.org

Other biophysical techniques such as light scattering and surface plasmon resonance can be used to study the formation and stability of enzyme complexes, like the tight association between the aldolase (DmpG) and dehydrogenase (DmpF) subunits. nih.goviucr.org

Omics-Based Approaches for Pathway Analysis

"Omics" technologies provide a system-wide view of the molecular processes within an organism, offering powerful insights into metabolic pathways involving this compound.

Transcriptomics , which analyzes the complete set of RNA transcripts, has been used to identify and study the regulation of gene clusters responsible for degrading aromatic compounds. For example, when Rhodococcus rhodochrous was grown on 4-ethylphenol, RNA-Seq analysis revealed that a cluster of genes, named aph, was highly upregulated. frontiersin.orgbohrium.com This cluster encodes the enzymes for the meta-cleavage pathway that degrades 4-ethylphenol, a process analogous to pathways involving this compound. frontiersin.org Similarly, microarray analyses in Rhodococcus sp. strain RHA1 identified a bifurcated pathway for terephthalate (B1205515) degradation that involves the catechol branch, demonstrating how cells modulate gene expression to process different aromatic substrates. asm.org

| Gene | Encoded Protein | Log₂ Fold Change |

|---|---|---|

| aphA | Alkylphenol hydroxylase (large subunit) | ~11.5 (approx. 3000-fold) |

| aphB | Alkylphenol hydroxylase (small subunit) | ~11.5 (approx. 3000-fold) |

| aphC | Alkylcatechol 2,3-dioxygenase | >10 |

| aphD | 2-hydroxymuconic semialdehyde dehydrogenase | >9 |

| aphI | 4-hydroxy-2-ketovalerate aldolase | >9 |

Metabolomics , the study of the complete set of small-molecule metabolites, complements transcriptomics by providing a direct snapshot of the biochemical activity in a cell. Non-targeted metabolomics can identify novel or unexpected intermediates in degradation pathways. sci-hub.se The presence of compounds like this compound and its precursors can be directly detected, confirming the activity of specific catabolic routes under different conditions. frontiersin.orgsci-hub.se Together, these omics approaches allow researchers to reconstruct and analyze the entire metabolic network for aromatic compound degradation. researchgate.net

Biocatalytic Potential and Chemo-Enzymatic Synthesis Applications

The enzymes that catalyze the formation and cleavage of this compound and related keto acids are of significant interest for biocatalysis. researchgate.net Aldolases, in particular, are powerful tools for forming carbon-carbon bonds, a fundamental reaction in organic synthesis. Their ability to create chiral centers with high selectivity makes them attractive for producing pharmaceuticals and fine chemicals. researchgate.net

The aldolases from aromatic degradation pathways, such as BphI and DmpG, exhibit a broad substrate scope, meaning they can accept a variety of aldehyde substrates beyond their natural ones. researchgate.netwikipedia.org For example, the BphI enzyme can cleave 4-hydroxy-2-oxohexanoate (B1245416) and 4-hydroxy-2-oxoheptanoate, producing propionaldehyde (B47417) and butyraldehyde, respectively. wikipedia.org This versatility can be harnessed to synthesize a range of valuable compounds. Engineered pathways have been designed to produce chemicals like 3-buten-1-ol (B139374) by combining the action of 4-hydroxy-2-oxovalerate aldolase with other enzymes. google.com

Chemo-enzymatic synthesis integrates the precision of biocatalysts with the versatility of traditional chemical reactions. nih.gov A notable application is the synthesis of functionalized catechols. Recombinant E. coli engineered to express enzymes from the toluene (B28343) degradation pathway, such as toluene dioxygenase and a dehydrogenase, can directly convert simple aromatic precursors into catechols. researchgate.net This biocatalytic approach is often milder, more selective, and more environmentally friendly than traditional chemical methods. researchgate.netwur.nl

Metabolic Engineering for Enhanced Compound Production or Degradation

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to improve the production of a desired compound or to enhance the degradation of a pollutant. The pathways involving this compound are prime targets for such engineering efforts, particularly for bioremediation and the production of value-added chemicals from renewable resources.

A key concept in this field is the "biological funnel," where engineered microbes take a heterogeneous mixture of compounds, such as those derived from the breakdown of lignin (B12514952), and channel them through convergent catabolic pathways to a single, valuable product. frontiersin.orgresearchgate.net The meta-cleavage pathway is a central component of this strategy. By optimizing the expression and activity of enzymes like this compound aldolase and its upstream counterparts, researchers can improve the efficiency of this funneling process. frontiersin.orgbohrium.com

For example, studies on Rhodococcus have identified genomic islands containing the genes for alkylphenol degradation, suggesting these pathways can be acquired and optimized for breaking down specific pollutants. frontiersin.orgbohrium.com Furthermore, insights gained from studying natural enzymes are being applied to redesign enzymes for new functions. In one study, mutations found in a human cancer enzyme were applied to a homologous bacterial enzyme to create a novel catalyst for a key step in the potential bio-based production of adipic acid, a major industrial chemical. nih.gov This demonstrates how fundamental research into enzymes from pathways like the one involving this compound can pave the way for innovative solutions in industrial biotechnology.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the synthesis of 4-hydroxy-2-oxoheptanedioate, and how can researchers validate these pathways experimentally?

- Answer : this compound is synthesized via the hydration of (4Z)-2-oxohept-4-enedioate catalyzed by the enzyme 2-oxo-hept-4-ene-1,7-dioate hydratase (EC 4.2.1.163) , which requires Mg²⁺ or Mn²⁺ as cofactors . The reaction is part of the 4-hydroxyphenylacetate degradation pathway. To validate this pathway, researchers can:

- Purify the enzyme from Escherichia coli C or recombinantly express the hpaH gene (encoding the hydratase) .

- Monitor reaction progress using HPLC or LC-MS to detect intermediates and products.

- Confirm stereospecificity of the (4S)-4-hydroxy product via chiral chromatography or NMR .

Q. What analytical methods are recommended for identifying and quantifying this compound in complex biological matrices?

- Answer : Key methodologies include:

- Chromatography : Reverse-phase HPLC or UPLC coupled with UV detection (200–300 nm) for separation and quantification .

- Mass Spectrometry : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity in metabolomic studies .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve structural features (e.g., hydroxy and oxo groups) .

- Database Cross-Referencing : Use SciFinder or Reaxys to compare spectral data with published references and confirm novelty .

Q. How does this compound function in microbial metabolic pathways, and what experimental approaches can elucidate its physiological role?

- Answer : The compound is a key intermediate in the 4-hydroxyphenylacetate (4-HPA) catabolic pathway , funneling aromatic compounds into the TCA cycle. To study its role:

- Perform gene knockout studies (e.g., deleting hpaI, encoding this compound aldolase) to disrupt pathway flux and observe metabolic bottlenecks .

- Use isotopic labeling (e.g., ¹³C-glucose) with metabolomics to track carbon flow through the pathway .

Advanced Research Questions

Q. How can researchers optimize enzymatic activity of this compound aldolase (EC 4.1.2.52) for biocatalytic applications?

- Answer : Optimization strategies include:

- Metal Cofactor Screening : Test non-physiological metals (e.g., Ni²⁺, Co²⁺) to enhance catalytic efficiency, as demonstrated for related aldolases .

- Directed Evolution : Engineer the enzyme for improved thermostability or substrate promiscuity using error-prone PCR or site-saturation mutagenesis.

- Kinetic Assays : Measure and under varying pH, temperature, and cofactor conditions to identify optimal parameters .

Q. How should researchers reconcile contradictory kinetic data for this compound aldolase across studies?

- Answer : Discrepancies may arise from differences in:

- Cofactor Identity : Activity varies with metal ions (e.g., Mg²⁺ vs. Mn²⁺); standardize cofactor use .

- Substrate Purity : Verify substrate integrity via LC-MS to rule out degradation products.

- Statistical Rigor : Apply the Benjamini-Hochberg procedure to control false discovery rates when analyzing large datasets .

Q. What computational tools are effective for modeling the reaction mechanism of this compound hydratase?

- Answer :

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to study enzyme-substrate interactions and hydration mechanisms.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the catalytic site to identify transition states and rate-limiting steps.

- Docking Studies : Predict substrate binding modes with AutoDock Vina or Schrödinger Suite .

Q. How can researchers address low yields in enzymatic synthesis of this compound?

- Answer :

- Cofactor Engineering : Immobilize metal ions (e.g., Mn²⁺) on chelating resins to stabilize the enzyme .

- Process Optimization : Use fed-batch reactors to maintain substrate concentrations below inhibitory thresholds.

- Side-Reaction Mitigation : Add antioxidants (e.g., DTT) to prevent oxidative degradation of intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.